molecular formula C16H19N5O2 B8580842 6,7-dimethoxy-4-(1-piperazinyl)-9H-Pyrimido[4,5-b]indole

6,7-dimethoxy-4-(1-piperazinyl)-9H-Pyrimido[4,5-b]indole

Cat. No.: B8580842
M. Wt: 313.35 g/mol
InChI Key: QEYULVQHTAIOTP-UHFFFAOYSA-N
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Description

6,7-dimethoxy-4-(1-piperazinyl)-9H-Pyrimido[4,5-b]indole is a heterocyclic compound with a complex structure that includes both indole and pyrimidine ringsThe molecular formula of this compound is C16H19N5O2, and it has a molecular weight of 313.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-4-(1-piperazinyl)-9H-Pyrimido[4,5-b]indole typically involves the annulation of a pyrimidine ring to an indole derivative. One common method includes the use of 2-aminoindoles as substrates, which are then combined with terminal alkynes and benzoyl chlorides through a Sonogashira reaction followed by [3+3] cyclocondensation . Another approach involves the ytterbium-catalyzed cascade cyclization of indoles, terminal alkynes, and aromatic aldehydes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-4-(1-piperazinyl)-9H-Pyrimido[4,5-b]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6,7-dimethoxy-4-(1-piperazinyl)-9H-Pyrimido[4,5-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-4-(1-piperazinyl)-9H-Pyrimido[4,5-b]indole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit fungal enzymes, thereby exhibiting antifungal activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-dimethoxy-4-(1-piperazinyl)-9H-Pyrimido[4,5-b]indole is unique due to its specific combination of indole and pyrimidine rings, along with the presence of a piperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

6,7-dimethoxy-4-piperazin-1-yl-9H-pyrimido[4,5-b]indole

InChI

InChI=1S/C16H19N5O2/c1-22-12-7-10-11(8-13(12)23-2)20-15-14(10)16(19-9-18-15)21-5-3-17-4-6-21/h7-9,17H,3-6H2,1-2H3,(H,18,19,20)

InChI Key

QEYULVQHTAIOTP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N2)N=CN=C3N4CCNCC4)OC

Origin of Product

United States

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